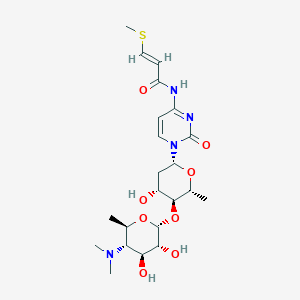

Cytosaminomycin A

Description

Properties

Molecular Formula |

C22H34N4O8S |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide |

InChI |

InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+/t11-,12-,13-,16-,17-,18+,19-,20-,21-/m1/s1 |

InChI Key |

OEIFFRHFKRNPAL-ZQEFWBPISA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)/C=C/SC)C)O)O)N(C)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C |

Synonyms |

cytosaminomycin A |

Origin of Product |

United States |

Foundational & Exploratory

Streptomyces amakusaensis: A Comprehensive Technical Guide to the Production of Cytosaminomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Streptomyces amakusaensis as a microbial source for the production of Cytosaminomycin A, a potent anticoccidial agent. This document details the taxonomy of the producing organism, the biological activities of this compound, and putative biosynthetic pathways. Furthermore, it furnishes detailed, though partially inferred, experimental protocols for the cultivation of S. amakusaensis, as well as the isolation, purification, and biological evaluation of this compound. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz to facilitate understanding of the complex workflows and molecular interactions.

Introduction

Streptomyces amakusaensis, a bacterium first isolated from soil in Amakusa Island, Japan, is a member of the genus Streptomyces, renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.[1] One such group of compounds produced by Streptomyces amakusaensis strain KO-8119 is the cytosaminomycins, which have demonstrated significant potential as anticoccidial agents.[2] this compound, the focus of this guide, is a nucleoside antibiotic structurally related to oxyplicacetin.[2][3] Its ability to inhibit the growth of protozoan parasites of the genus Eimeria, the causative agents of coccidiosis in poultry, positions it as a promising candidate for further research and development in veterinary medicine.

Taxonomy and Morphology of Streptomyces amakusaensis

Streptomyces amakusaensis is a Gram-positive bacterium characterized by its filamentous growth, forming a mycelial network. As with other members of the Streptomyces genus, it reproduces through the formation of spores. The strain KO-8119 was identified as the producer of cytosaminomycins.[2]

This compound: Properties and Biological Activity

This compound is a member of the cytosaminomycin family of compounds, which also includes Cytosaminomycins B, C, and D.[2] These compounds are classified as nucleoside antibiotics.[3]

Physicochemical Properties

The chemical structure of this compound has been elucidated, revealing a nucleoside core linked to a side chain. The specific carboxylic acid moiety bonded to the cytosine residue in this compound is (E)-3-(methylthio)acrylic acid.[3]

Anticoccidial Activity

This compound exhibits potent activity against Eimeria tenella, a key pathogen responsible for coccidiosis in poultry. In vitro assays have shown that this compound can inhibit the development of E. tenella schizonts in primary chicken embryonic cells at low concentrations.[2]

Data Presentation

Table 1: Anticoccidial Activity of Cytosaminomycins against Eimeria tenellain vitro

| Compound | Minimum Effective Concentration (µg/mL) for Schizont Inhibition[2] |

| This compound | 0.3 - 0.6 |

| Cytosaminomycin B | 0.3 - 0.6 |

| Cytosaminomycin C | 0.3 - 0.6 |

| Cytosaminomycin D | 2.5 |

Experimental Protocols

The following protocols are based on published methodologies for the cultivation of Streptomyces species, purification of related secondary metabolites, and in vitro testing of anticoccidial agents. Specific parameters for this compound production are included where available.

Cultivation of Streptomyces amakusaensis KO-8119 for this compound Production

This protocol outlines the submerged fermentation process for the production of this compound.

5.1.1. Media and Reagents

-

Seed Medium (Assumed): Tryptic Soy Broth (TSB) or a similar nutrient-rich medium.

-

Production Medium (Assumed): A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Spore Suspension: A sterile suspension of S. amakusaensis KO-8119 spores in 20% glycerol.

5.1.2. Procedure

-

Inoculation of Seed Culture: Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with 1 mL of the S. amakusaensis KO-8119 spore suspension.

-

Incubation of Seed Culture: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.

-

Inoculation of Production Culture: Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL baffled flask.

-

Fermentation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days. Monitor the production of this compound periodically by HPLC analysis of the culture broth.

Isolation and Purification of this compound

This protocol describes a multi-step process for the purification of this compound from the fermentation broth.[2]

5.2.1. Materials and Reagents

-

Fermentation broth of S. amakusaensis KO-8119

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, acetonitrile)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

5.2.2. Procedure

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing this compound and evaporate the solvent.

-

-

Preparative HPLC:

-

Dissolve the semi-purified fraction in the HPLC mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient system of acetonitrile and water.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

In Vitro Anticoccidial Assay

This protocol describes an in vitro assay to evaluate the efficacy of this compound against Eimeria tenella using primary chicken embryonic cells.[2]

5.3.1. Materials and Reagents

-

Primary chicken embryonic kidney (CEK) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Eimeria tenella sporozoites

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

5.3.2. Procedure

-

Cell Seeding: Seed CEK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

-

Infection: Once the cells are confluent, infect them with a predetermined number of viable E. tenella sporozoites per well.

-

Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include appropriate vehicle controls (DMSO) and untreated infected controls.

-

Incubation: Incubate the plates at 41°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for the development of schizonts.

-

Assessment of Activity:

-

Visually assess the development of schizonts in the infected cells using an inverted microscope.

-

The minimum effective concentration (MEC) is defined as the lowest concentration of the compound at which no mature schizonts are observed.[2]

-

Optionally, quantify the parasite load using methods such as qPCR or staining.

-

Mandatory Visualizations

Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway for the Cytosaminomycin Core

Caption: A putative biosynthetic pathway for this compound.

Mechanism of Action: Inhibition of Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by this compound.

Conclusion

Streptomyces amakusaensis stands out as a valuable microbial resource for the production of the promising anticoccidial agent, this compound. The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to further explore the potential of this natural product. Future work should focus on optimizing the fermentation process for improved yields, elucidating the complete biosynthetic pathway to enable synthetic biology approaches for analog generation, and conducting in vivo efficacy and safety studies to advance this compound towards clinical application in veterinary medicine.

References

- 1. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytosaminomycin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin A is a nucleoside antibiotic belonging to the aminoglycoside class, first isolated from the fermentation broth of Streptomyces amakusaensis KO-8119.[1][2] It is a structural analogue of oxyplicacetin and a member of the broader amicetin group of antibiotics.[3][4] Exhibiting potent anticoccidial activity, this compound has garnered interest for its potential applications in veterinary medicine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and proposed biosynthetic pathway, along with generalized experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is characterized by a disaccharide core linked to a cytosine moiety, which is further acylated with (E)-3-(methylthio)acrylic acid.[3] The structure was elucidated through NMR studies.[3]

Physicochemical and Molecular Properties

A summary of the key physicochemical and molecular properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Pale yellow powder | [2] |

| Molecular Formula | C₂₂H₃₄N₄O₈S | [2][5] |

| Molecular Weight | 514.21 g/mol | [2] |

| Solubility | Soluble in DMSO, Methanol, Chloroform | [2] |

| Insoluble in Water, Hexane | [2] | |

| Molecular Descriptors | ||

| AlogP | -0.49 | [5] |

| Topological Polar Surface Area (TPSA) | 155.61 Ų | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 12 | [5] |

| Rotatable Bonds | 7 | [5] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The structural elucidation was based on NMR spectroscopy. For researchers aiming to identify this compound, comparison with the spectroscopic data of structurally similar compounds, such as amicetin and other cytosaminomycins, is recommended. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the molecular formula C₂₂H₃₄N₄O₈S.

Biological Activity

This compound demonstrates significant biological activity as an anticoccidial agent. Its efficacy has been evaluated in vitro against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.

Anticoccidial Activity and Cytotoxicity

The biological activity of this compound is summarized in Table 2. The minimum effective concentration (MEC) is defined as the concentration at which no mature schizonts were observed in the host cells. Cytotoxicity is reported as the concentration at which no host cells were observed.

| Assay Type | Host Cell Line | Test Organism | Minimum Effective Concentration (µM) | Cytotoxicity (µM) | Reference(s) |

| Anticoccidial Activity | Chicken embryonic cells | Eimeria tenella | 0.6 | 19 | [2] |

| BHK-21 cells | Eimeria tenella | 0.3 | 0.6 | [2] |

Mechanism of Action

As a nucleoside antibiotic, this compound is proposed to function as a protein synthesis inhibitor. Nucleoside antibiotics often mimic natural nucleosides and interfere with nucleic acid replication or protein synthesis. The amicetin group of antibiotics, to which this compound belongs, are known to inhibit the peptidyl transferase center of the ribosome, thereby blocking peptide bond formation. While the precise molecular target of this compound has not been explicitly detailed, it is hypothesized to bind to the bacterial ribosome, disrupting the process of translation.

Proposed Biosynthesis

The biosynthetic pathway for this compound has not been fully elucidated. However, a putative pathway can be proposed based on the well-characterized biosynthesis of the structurally related antibiotic, amicetin. The proposed pathway involves the assembly of a disaccharide core, which is then linked to a cytosine moiety, followed by acylation.

Caption: Proposed biosynthetic pathway for this compound based on amicetin biosynthesis.

Experimental Protocols

The following sections provide generalized experimental protocols for the fermentation, isolation, and biological evaluation of this compound, based on methodologies reported for related compounds.

Fermentation and Isolation Workflow

Caption: General workflow for the fermentation and isolation of this compound.

Protocol:

-

Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable production medium. Fermentation is carried out under optimal conditions of temperature, pH, and aeration to maximize the yield of this compound.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelium. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Silica Gel Chromatography: The crude extract is concentrated and subjected to silica gel column chromatography. A gradient of solvents (e.g., chloroform-methanol) is used to elute the fractions.

-

Preparative HPLC: Fractions showing anticoccidial activity are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

In Vitro Anticoccidial Assay

Protocol:

-

Cell Culture: Primary chicken embryonic cells or a suitable cell line (e.g., BHK-21) are cultured in 96-well plates to form a monolayer.

-

Infection: Sporozoites of Eimeria tenella are excysted and added to the cell cultures.

-

Treatment: Various concentrations of this compound are added to the infected cell cultures.

-

Incubation: The plates are incubated to allow for the development of the parasite.

-

Assessment: After a defined incubation period, the cells are fixed and stained. The development of schizonts is observed under a microscope, and the minimum effective concentration (MEC) is determined.

-

Cytotoxicity: Parallel experiments are conducted on uninfected cells to determine the cytotoxic concentration of the compound.

Conclusion

This compound is a promising anticoccidial agent with a unique chemical structure. Further research into its mechanism of action, in vivo efficacy, and safety profile is warranted to fully assess its potential for drug development. The information provided in this guide serves as a foundational resource for researchers interested in exploring this and related nucleoside antibiotics.

References

An In-depth Technical Guide to the Mechanism of Action of Cytosaminomycin A as a Nucleoside Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin A, a member of the amicetin group of nucleoside antibiotics, is a potent inhibitor of microbial growth. This technical guide delineates the current understanding of its mechanism of action, drawing upon direct evidence where available and leveraging the well-established activities of its structural analogs, particularly amicetin. The primary mode of action for this compound is the inhibition of protein synthesis via interaction with the bacterial ribosome. This document provides a comprehensive overview of its proposed molecular target, relevant quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows.

Introduction

This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces species.[1] Structurally, it belongs to the amicetin family of antibiotics, which are characterized by a disaccharide pyrimidine nucleoside core.[2][3] While initially identified for its anticoccidial properties, this compound also exhibits antibacterial activity. Understanding the precise mechanism by which this class of antibiotics functions is crucial for its potential development as a therapeutic agent and for overcoming emerging antibiotic resistance. This guide synthesizes the available information to provide a detailed technical overview of this compound's mechanism of action.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids during protein synthesis. By binding to or near the PTC, this compound is thought to sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation. This leads to a bacteriostatic or bactericidal effect, depending on the concentration and the bacterial species.

Molecular Target: The 23S rRNA

The specific binding site of amicetin group antibiotics is within the 23S rRNA of the 50S ribosomal subunit.[2] Crystallographic studies of amicetin bound to the ribosome have revealed that it occupies the P-site of the PTC.[4] Key interactions include Watson-Crick base pairing between the cytosine moiety of the antibiotic and guanine residues in the 23S rRNA, such as G2251 (E. coli numbering).[4] Additionally, the aminosugar portion of the molecule makes critical contacts that stabilize its binding and disrupt the normal functioning of the ribosome.[4] Given the structural similarity, it is highly probable that this compound binds to a homologous site and engages in similar interactions.

Signaling Pathway

The action of this compound is a direct inhibition of a fundamental cellular process rather than an interference with a signaling pathway in the traditional sense. The logical flow of its inhibitory action is depicted below.

Quantitative Data

| Compound | Organism/System | Assay Type | Value | Reference |

| This compound | Eimeria tenella | In vitro schizont inhibition | 0.3 - 0.6 µg/mL | [1] |

| Cytosaminomycin B | Eimeria tenella | In vitro schizont inhibition | 0.3 - 0.6 µg/mL | [1] |

| Cytosaminomycin C | Eimeria tenella | In vitro schizont inhibition | 0.3 - 0.6 µg/mL | [1] |

| Cytosaminomycin D | Eimeria tenella | In vitro schizont inhibition | 2.5 µg/mL | [1] |

| Amicetin | Mycobacterium tuberculosis H37Ra | Growth Inhibition (IC50) | 0.24 µM | [4] |

| Amicetin | E. coli S30 in vitro translation | Protein Synthesis Inhibition (IC50) | 0.207 µM | [4] |

Note: The data for amicetin is presented as a proxy for the expected activity of this compound due to their structural and functional similarities.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of protein synthesis inhibitors like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

-

This compound stock solution

-

Bacterial strains of interest (e.g., E. coli, S. aureus, M. smegmatis)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis using a cell-free system.

Materials:

-

E. coli S30 extract system for coupled transcription/translation

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

This compound

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine) or a substrate for the reporter enzyme

-

Trichloroacetic acid (TCA)

-

Scintillation counter or appropriate detection instrument

Protocol:

-

Set up the in vitro transcription/translation reaction according to the manufacturer's instructions, including the S30 extract, plasmid DNA, and amino acid mixture.

-

Add varying concentrations of this compound to the reactions. Include a no-antibiotic control.

-

Incubate the reactions at 37°C for 1-2 hours.

-

To measure the incorporation of radiolabeled amino acids, precipitate the newly synthesized proteins with cold TCA.

-

Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

-

Alternatively, if a reporter enzyme is used, add the appropriate substrate and measure the product formation (e.g., luminescence for luciferase).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Peptidyl Transferase Assay (Puromycin Reaction)

This assay specifically measures the activity of the peptidyl transferase center.

Materials:

-

Purified 70S ribosomes from E. coli

-

Poly(U) mRNA

-

N-acetyl-[14C]-Phe-tRNA (as the P-site substrate)

-

Puromycin (as the A-site substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2)

-

This compound

-

Ethyl acetate

-

Scintillation counter

Protocol:

-

Form a complex of 70S ribosomes, poly(U) mRNA, and N-acetyl-[14C]-Phe-tRNA by incubating them in the reaction buffer. This places the radiolabeled substrate in the P-site.

-

Add varying concentrations of this compound to the reaction mixtures and pre-incubate.

-

Initiate the peptidyl transferase reaction by adding puromycin.

-

Allow the reaction to proceed for a defined time at 37°C.

-

Stop the reaction and extract the N-acetyl-[14C]-Phe-puromycin product with ethyl acetate.

-

Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

-

Determine the IC50 of this compound for the peptidyl transferase reaction.

Conclusion

This compound is a nucleoside antibiotic whose mechanism of action is centered on the inhibition of bacterial protein synthesis. Based on strong evidence from its close analog, amicetin, this compound is proposed to bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby blocking peptide bond formation. While further studies are required to provide direct quantitative data and high-resolution structural information for this compound itself, the methodologies and foundational knowledge presented in this guide offer a robust framework for its continued investigation and potential development as a novel antibacterial agent. The unique structural features of the amicetin class may offer advantages in overcoming existing resistance mechanisms that target other classes of ribosome-inhibiting antibiotics.

References

- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Cytosaminomycin A: A Technical Guide to its Anticoccidial Properties Against Eimeria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces sp. KO-8119, has demonstrated promising in vitro activity against Eimeria tenella. This technical guide provides a comprehensive overview of the currently available data on the anticoccidial properties of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action.

Quantitative Data on Anticoccidial Activity

The in vitro efficacy of this compound against a monensin-resistant strain of Eimeria tenella has been evaluated, demonstrating its potential as an anticoccidial agent. The minimum effective concentration required to inhibit the development of mature schizonts and the associated cytotoxicity were assessed in two different host cell lines.

| Compound | Host Cell Line | Anticoccidial Activity (Minimum Effective Concentration, µM)* | Cytotoxicity (µM)** |

| This compound | Chicken embryonic cells | 0.6 | 19 |

| BHK-21 cells | 0.3 | 0.6 |

*No mature schizonts were observed in the cells at the indicated drug concentration or higher. **No host cells were observed at the indicated drug concentration or higher.

Experimental Protocols

While the specific, detailed experimental protocol for the initial in vitro studies on this compound is not publicly available in its entirety, a generalized protocol for assessing the in vitro anticoccidial activity of a compound against Eimeria tenella can be constructed based on established methodologies.

In Vitro Anticoccidial Assay Protocol

1. Host Cell Culture:

-

Primary chicken embryonic cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) are seeded in 96-well plates.

-

Cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Plates are incubated at 41°C in a 5% CO2 atmosphere to allow for the formation of a confluent monolayer.

2. Eimeria tenella Sporozoite Preparation:

-

Eimeria tenella oocysts are excysted to release sporozoites. This is typically achieved by mechanical disruption (e.g., grinding with glass beads) followed by enzymatic digestion with a solution containing trypsin and bile salts.

-

Sporozoites are then purified from the excystation medium by filtration and centrifugation.

3. Infection of Host Cells:

-

The cultured host cell monolayers are infected with the prepared Eimeria tenella sporozoites.

-

The infected plates are incubated for a period to allow for parasite invasion and development.

4. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The medium on the infected cell monolayers is replaced with the medium containing the different concentrations of this compound.

-

Control wells receive medium with the solvent alone.

5. Assessment of Anticoccidial Activity:

-

After a suitable incubation period (e.g., 48-72 hours), the development of schizonts within the host cells is assessed.

-

This can be done by microscopic examination and counting the number of schizonts per field of view.

-

Alternatively, quantitative methods such as qPCR to measure parasite DNA or immunoassays to detect parasite antigens can be employed.

-

The minimum effective concentration is determined as the lowest concentration of the compound that causes a significant reduction in schizont formation compared to the control.

6. Cytotoxicity Assay:

-

The toxicity of this compound to the host cells is evaluated in parallel.

-

Uninfected host cell monolayers are treated with the same concentrations of the compound.

-

Cell viability is assessed using methods such as the MTT assay or by observing for cytopathic effects under a microscope.

In Vitro Anticoccidial Assay Workflow

Putative Mechanism of Action and Signaling Pathways

As a nucleoside antibiotic, specifically a cytosine analogue, this compound likely exerts its anticoccidial effect by interfering with nucleic acid synthesis in Eimeria. While the precise mechanism has not been elucidated for this compound in Eimeria, a putative pathway can be proposed based on the known actions of similar compounds in other parasites and rapidly dividing cells.

Cytosine arabinoside (Ara-C), a structurally similar compound, acts as an antimetabolite.[1] It is converted intracellularly to its triphosphate form, which then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[2] The incorporation of the arabinose sugar moiety instead of deoxyribose can lead to chain termination and inhibition of DNA replication, ultimately causing cell death.[1][3] This action is particularly effective against rapidly proliferating cells, such as the schizont stage of Eimeria.

Putative Mechanism of Action of this compound

Logical Workflow for Anticoccidial Drug Discovery

The development of a new anticoccidial agent like this compound follows a structured workflow, from initial discovery to potential deployment. This process involves a series of in vitro and in vivo evaluations to determine efficacy, safety, and optimal usage.

Anticoccidial Drug Discovery and Development Workflow

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity against a drug-resistant strain of Eimeria tenella, highlighting its potential as a novel anticoccidial agent. Its classification as a nucleoside antibiotic suggests a mechanism of action that involves the disruption of parasite DNA synthesis, a pathway that is a proven target for antiparasitic drugs.

However, a significant gap in knowledge exists regarding the in vivo efficacy and the precise molecular mechanism of this compound. Further research is imperative to:

-

Conduct in vivo studies in chickens to evaluate the efficacy of this compound in a live host model. Key parameters to assess would include oocyst excretion, intestinal lesion scores, and effects on weight gain.

-

Elucidate the specific molecular target(s) of this compound within Eimeria and confirm the proposed mechanism of action.

-

Investigate the potential for resistance development and explore synergistic combinations with other anticoccidial drugs.

Addressing these research questions will be crucial in determining the viability of this compound as a future tool in the control of avian coccidiosis.

References

The Antibacterial Spectrum of Cytosaminomycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin A is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents known for their efficacy against a range of bacterial pathogens. While primarily investigated for its anticoccidial properties, its classification as an aminoglycoside suggests a mechanism of action involving the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known antibacterial characteristics of this compound, details the standard experimental protocols for assessing its activity, and illustrates its molecular mechanism of action.

Data Presentation: Antibacterial Spectrum

While direct MIC values for this compound are not available, the general antibacterial spectrum of aminoglycosides is well-established. They are particularly effective against many aerobic Gram-negative bacteria and some Gram-positive bacteria. However, without specific studies on this compound, a precise quantitative summary of its antibacterial efficacy remains an area for future research.

Experimental Protocols

The standard method for determining the in vitro antibacterial activity of a compound like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2] This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Broth Microdilution Method for MIC Determination

This protocol is a standardized procedure for determining the MIC of an antimicrobial agent.[1][2][3]

1. Preparation of Materials:

-

Test Compound: this compound, dissolved in a suitable solvent and prepared to a stock concentration.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[4]

-

96-Well Microtiter Plates: Sterile, clear-bottom plates are used for the assay.

2. Inoculum Preparation:

-

Bacterial colonies are picked from a fresh agar plate and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]

3. Serial Dilution of the Antimicrobial Agent:

-

A two-fold serial dilution of this compound is prepared directly in the 96-well plate.

-

Typically, 100 µL of sterile broth is added to all wells except the first column.

-

200 µL of the highest concentration of the test compound is added to the first well of each row.

-

100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

4. Inoculation and Incubation:

-

100 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 200 µL.

-

A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

-

The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[2] This can be assessed visually or by using a microplate reader to measure optical density.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as an aminoglycoside, is presumed to exert its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[5] This process is crucial for bacterial viability, and its disruption leads to cell death.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Caption: Workflow for MIC determination via broth microdilution.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome-targeting antibiotics and mechanisms of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cytosaminomycin A in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces species. Due to the limited direct research on the this compound biosynthetic gene cluster, this guide leverages the well-characterized biosynthesis of the structurally related antibiotic, amicetin, as a foundational model.[1][2] this compound is an analog of amicetin, sharing the core structure but differing in the acyl side chain attached to the cytosine moiety.[2][3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a pathway analogous to that of amicetin, which involves the assembly of three key moieties: a disaccharide unit (composed of D-amosamine and D-amicetose), a modified cytosine core, and a specific acyl side chain. The amicetin biosynthetic gene cluster (ami) from Streptomyces vinaceusdrappus NRRL 2363 provides a robust template for identifying the putative genes involved in this compound synthesis.[1][4]

Biosynthesis of the Disaccharide Moiety

The formation of the disaccharide unit is a multi-step enzymatic process starting from D-glucose-1-phosphate. A series of enzymes, including thymidylyltransferases, dehydratases, aminotransferases, and methyltransferases, are responsible for the synthesis of the two deoxy-sugars, D-amosamine and D-amicetose. These are then linked together by a glycosyltransferase.

Formation of the Acyl-Cytosine Core

The biosynthesis of the core structure likely begins with the hydrolysis of CMP to yield cytosine.[5] Concurrently, the characteristic acyl side chain of this compound, (E)-3-(methylthio)acrylic acid, is synthesized and activated.[3] An amide synthetase is then proposed to catalyze the linkage of this acyl group to the cytosine base.

Final Assembly

The final steps of the biosynthesis involve the glycosylation of the acyl-cytosine core with the pre-assembled disaccharide. Two glycosyltransferases are likely required for the sequential attachment of D-amicetose and D-amosamine.

Putative Genes and Enzymes in this compound Biosynthesis (Based on the Amicetin Gene Cluster)

The following table summarizes the putative genes and their functions in the this compound biosynthetic pathway, extrapolated from the annotated amicetin (ami) gene cluster.

| Gene (Amicetin Cluster) | Proposed Function in this compound Biosynthesis | Enzyme Class |

| amiE | TDP-D-glucose synthesis | Thymidylyltransferase |

| amiU | TDP-4-keto-6-deoxy-D-glucose synthesis | Dehydratase |

| amiB | TDP-D-viosamine synthesis | Aminotransferase |

| amiH | TDP-D-amosamine synthesis | Methyltransferase |

| amiC | TDP-3,4-diketo-2,6-dideoxy-D-glucose synthesis | Dehydratase |

| amiD, amiN, amiK | TDP-D-amicetose synthesis | Dehydratase, Reductase, Isomerase |

| amiJ | Attachment of D-amicetose to the cytosine core | Glycosyltransferase |

| amiG | Attachment of D-amosamine to D-amicetose | Glycosyltransferase |

| amiI | Formation of cytosine from CMP | Deoxyribosyltransferase |

| amiF-like | Amide bond formation between cytosine and (E)-3-(methylthio)acrylic acid | Amide Synthetase / Acyltransferase |

| amiL-like | Activation of (E)-3-(methylthio)acrylic acid | Coenzyme A Ligase |

Quantitative Data

As of late 2025, specific quantitative data for the enzymatic reactions and production yields of the this compound biosynthetic pathway are not extensively available in peer-reviewed literature. The data presented below is hypothetical and serves as a template for future experimental characterization.

| Enzyme (Putative) | Substrate(s) | Product | Apparent Km (µM) | kcat (s-1) |

| AmiJ-like GT | Acyl-cytosine, TDP-D-amicetose | Acyl-cytosine-amicetose | Data not available | Data not available |

| AmiG-like GT | Acyl-cytosine-amicetose, TDP-D-amosamine | This compound precursor | Data not available | Data not available |

| AmiF-like Acyltransferase | Cytosine, Activated (E)-3-(methylthio)acrylic acid | Acyl-cytosine | Data not available | Data not available |

| Streptomyces Strain | Fermentation Conditions | This compound Titer (mg/L) |

| Streptomyces sp. KO-8119 | Data not available | Data not available |

| Heterologous Host | Data not available | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of the this compound biosynthetic pathway.

Identification and Cloning of the Biosynthetic Gene Cluster

-

Genome Mining: The genome of a this compound-producing Streptomyces strain is sequenced. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software is used to identify putative secondary metabolite biosynthetic gene clusters. Clusters showing homology to the amicetin gene cluster are prioritized.

-

Cosmid Library Construction and Screening: A cosmid library of the producer strain's genomic DNA is constructed in E. coli. The library is screened using probes designed from conserved genes in the amicetin cluster, such as the TDP-glucose 4,6-dehydratase gene (amiU).

-

Heterologous Expression: The identified gene cluster is cloned into an appropriate expression vector and introduced into a suitable Streptomyces host, such as S. coelicolor or S. lividans, for heterologous production of this compound and its intermediates.[6][7][8]

Gene Inactivation and Complementation

-

Gene Disruption: To confirm the function of individual genes within the cluster, targeted gene knockouts are created using PCR-targeting methods.

-

Phenotypic Analysis: The resulting mutants are fermented, and their metabolic profiles are analyzed by HPLC-MS to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.

-

Complementation: The wild-type gene is reintroduced into the mutant strain on an integrative plasmid to restore the production of the final product, confirming the gene's function.

Protein Expression and Purification

-

Gene Cloning: The coding sequence of the target enzyme is amplified by PCR and cloned into an expression vector, often with a polyhistidine-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3), and protein expression is induced.

-

Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

In Vitro Enzyme Assays

-

Glycosyltransferase Assay: The activity of glycosyltransferases can be measured using a colorimetric assay.[9] The release of the nucleotide diphosphate (e.g., UDP, TDP) from the sugar donor is coupled to a phosphatase, and the liberated inorganic phosphate is quantified.

-

Acyltransferase/Amide Synthetase Assay: The activity of the enzyme responsible for attaching the acyl side chain can be monitored by HPLC-MS, following the consumption of substrates and the formation of the acylated product over time.

Fermentation and Product Analysis

-

Fermentation: The Streptomyces strain is cultured in a suitable production medium.[10]

-

Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify this compound.[11]

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the biosynthetic pathway.

References

- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

Structural Elucidation of Cytosaminomycin A by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin A is a nucleoside antibiotic produced by Streptomyces sp. KO-8119, first reported for its anticoccidial properties.[1] The definitive structural elucidation of this complex natural product was achieved primarily through a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide provides a comprehensive overview of the methodologies and data interpretation central to the determination of the chemical structure of this compound. While the specific high-resolution NMR data for this compound is detailed in The Journal of Antibiotics 1994, 47(7), 782-6, this document outlines the typical experimental protocols and data analysis workflows employed for this class of compounds, using publicly available data from structurally related antibiotics as illustrative examples.

Core Structural Components

The structure of this compound was determined to be a nucleoside antibiotic related to oxyplicacetin.[1] Its unique feature is the (E)-3-(methylthio)acrylic acid moiety attached to the cytosine residue.[1] The structural elucidation process involves the individual characterization of its primary components and the subsequent assembly of these fragments by identifying key correlations between them.

NMR Data Acquisition and Analysis: Experimental Protocols

The structural determination of complex natural products like this compound relies on a series of 1D and 2D NMR experiments. The following protocols are standard for such analyses.

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) to a concentration of approximately 5-20 mM. The choice of solvent is critical and is often determined by the solubility of the compound and the need to observe exchangeable protons (e.g., -OH, -NH).

Instrumentation: High-field NMR spectrometers (400 MHz or higher) are typically employed to achieve the necessary signal dispersion for resolving complex spin systems.

1D NMR Experiments:

-

¹H NMR (Proton NMR): This is the foundational experiment, providing information on the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons.

-

¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds (e.g., H-C-H, H-C-C-H). It is instrumental in tracing out contiguous proton spin systems within the molecule's fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a map of one-bond C-H connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is crucial for connecting the individual spin systems identified by COSY, thus assembling the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule.

Data Presentation: NMR Assignments

The following tables represent typical ¹H and ¹³C NMR data for a closely related nucleoside antibiotic, Streptcytosine A, and serve as an example of how the data for this compound would be structured.

Table 1: ¹H NMR Data for Streptcytosine A (Illustrative Example)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 5 | 6.05 | d | 7.5 |

| 6 | 7.85 | d | 7.5 |

| 1' | 5.80 | d | 4.0 |

| 2' | 2.20 | m | |

| 3' | 4.10 | m | |

| 4' | 3.90 | m | |

| 5' | 3.65, 3.55 | m | |

| 1'' | 4.45 | d | 7.5 |

| 2'' | 3.20 | m | |

| 3'' | 3.50 | m | |

| 4'' | 3.30 | m | |

| 5'' | 3.75 | m | |

| 6'' | 1.25 | d | 6.0 |

Table 2: ¹³C NMR Data for Streptcytosine A (Illustrative Example)

| Position | Chemical Shift (δ) ppm |

| 2 | 157.0 |

| 4 | 166.5 |

| 5 | 96.0 |

| 6 | 141.0 |

| 1' | 88.0 |

| 2' | 38.0 |

| 3' | 70.0 |

| 4' | 85.0 |

| 5' | 61.5 |

| 1'' | 102.0 |

| 2'' | 74.0 |

| 3'' | 77.0 |

| 4'' | 71.0 |

| 5'' | 72.0 |

| 6'' | 18.0 |

Visualization of Structural Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural elucidation process and the key 2D NMR correlations that would be used to piece together the structure of this compound.

References

An In-depth Technical Guide to Cytosaminomycin A: Analogues, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytosaminomycin A, its analogues, and derivatives, focusing on their synthesis, biological activity, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction to this compound

This compound is a member of the nucleoside antibiotic family, closely related to amicetin.[1][2] First isolated from Streptomyces amakusaensis, Cytosaminomycins A, B, C, and D have demonstrated significant anticoccidial activity.[3][4] These compounds are characterized by a disaccharide structure linked to a cytosine base. The core structure consists of a 2'-deoxy-cytidine analogue linked to a 4-amino-4-deoxysugar, which is further glycosylated. The variation among the natural Cytosaminomycins lies in the acyl group attached to the cytosine amino group.[4]

The unique structural features and biological activity of this compound have made it an attractive target for synthetic chemists and drug discovery programs. The development of analogues and derivatives aims to improve potency, selectivity, and pharmacokinetic properties, as well as to elucidate the structure-activity relationships (SAR) that govern its biological function.

Core Structure and Analogues

The general structure of this compound and its natural analogues (B, C, and D) is presented below. The primary point of variation in these naturally occurring compounds is the R group, which corresponds to different carboxylic acid moieties attached to the cytosine base.

-

This compound: R = (E)-3-(methylthio)acrylic acid

-

Cytosaminomycin B: R = 4-methylaminobenzoic acid

-

Cytosaminomycin C: R = 3-methylcrotonic acid

-

Cytosaminomycin D: R = tiglic acid[4]

Synthetic efforts have focused on modifying this core structure at several key positions to explore the SAR and develop novel compounds with enhanced therapeutic potential.

Synthesis of this compound and its Analogues

The total synthesis of Cytosaminomycins A-D has been successfully achieved, providing a foundation for the preparation of a wide range of analogues.[5] The synthetic strategy typically involves the stereoselective construction of the disaccharide core, followed by the introduction of the modified cytosine base and the desired acyl side chain.

Experimental Protocol: Total Synthesis of this compound-D

The following is a generalized protocol based on reported total syntheses.[5] Specific details and reaction conditions may vary depending on the target analogue.

Step 1: Synthesis of the Glycosyl Donor and Acceptor

-

Protecting group manipulation of commercially available monosaccharides to yield a suitable glycosyl donor (e.g., a thioglycoside or a glycosyl trichloroacetimidate) and a glycosyl acceptor with a free hydroxyl group at the desired linkage position.

-

Purification of the donor and acceptor is typically achieved by column chromatography.

Step 2: Glycosylation to Form the Disaccharide

-

Couple the glycosyl donor and acceptor under Lewis acid catalysis (e.g., TMSOTf, BF3·OEt2) to form the disaccharide.

-

Stereoselectivity of the glycosidic bond is a critical aspect of this step and is influenced by the choice of protecting groups, solvent, and catalyst.

-

The disaccharide product is purified by column chromatography.

Step 3: Introduction of the Nucleobase

-

Convert the anomeric position of the disaccharide into a suitable leaving group (e.g., a bromide or acetate).

-

Couple the activated disaccharide with a silylated cytosine derivative under Vorbrüggen conditions (e.g., using TMSOTf as a catalyst).

-

Purify the resulting nucleoside by column chromatography.

Step 4: Acylation and Deprotection

-

Selectively deprotect the exocyclic amino group of the cytosine base.

-

Acylate the amino group with the desired carboxylic acid (or its activated derivative) to introduce the R group.

-

Perform a global deprotection of the remaining protecting groups (e.g., using acidic or basic conditions, or catalytic hydrogenation) to yield the final this compound analogue.

-

Purify the final product by HPLC.

Biological Activity and Quantitative Data

The primary biological activity of this compound and its analogues is their anticoccidial and antibacterial effects. The mechanism of action is believed to be the inhibition of protein synthesis by targeting the bacterial ribosome.[1][2]

Anticoccidial Activity

The anticoccidial activity of the natural Cytosaminomycins has been evaluated against Eimeria tenella. The following table summarizes the reported in vitro activity.

| Compound | Concentration for Complete Inhibition of Schizont Development (µg/mL) |

| This compound | 0.3 - 0.6 |

| Cytosaminomycin B | 0.3 - 0.6 |

| Cytosaminomycin C | 0.3 - 0.6 |

| Cytosaminomycin D | 2.5 |

Data sourced from[3]

Structure-Activity Relationship (SAR)

While extensive SAR studies on a wide range of synthetic this compound analogues are not yet publicly available, preliminary data from the natural analogues and related amicetin derivatives suggest the following:

-

Acyl Side Chain: The nature of the acyl group (R group) on the cytosine base significantly influences the anticoccidial potency. The data above suggests that the (E)-3-(methylthio)acrylic acid, 4-methylaminobenzoic acid, and 3-methylcrotonic acid moieties in Cytosaminomycins A, B, and C, respectively, confer higher potency than the tiglic acid group in Cytosaminomycin D.[3]

-

Disaccharide Core: The integrity of the disaccharide core is believed to be essential for activity. Modifications to the sugar moieties, particularly the amino sugar, are likely to have a profound impact on ribosomal binding and biological activity.

-

Nucleobase: The cytosine base plays a crucial role in mimicking the tRNA molecule and interacting with the ribosomal P-site.[6]

Experimental Protocols for Biological Evaluation

In Vitro Anticoccidial Assay: Eimeria tenella Invasion and Development

This protocol is a generalized method for assessing the in vitro anticoccidial activity of test compounds against Eimeria tenella.[7][8][9][10]

1. Cell Culture and Parasite Preparation:

-

Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seed them into 96-well plates to form a confluent monolayer.

-

Excyst Eimeria tenella oocysts using standard procedures (e.g., treatment with sodium hypochlorite followed by mechanical grinding and incubation with bile and trypsin) to release sporozoites.

-

Purify the sporozoites from the excystation mixture.

2. Compound Treatment and Infection:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Pre-incubate the purified sporozoites with various concentrations of the test compounds for a defined period (e.g., 1 hour at 41°C).

-

Wash the sporozoites to remove excess compound.

-

Infect the MDBK cell monolayers with the treated sporozoites.

3. Assessment of Invasion and Development:

-

At various time points post-infection (e.g., 2, 24, 48 hours), lyse the infected cells.

-

Quantify the parasite DNA using quantitative PCR (qPCR) targeting a specific Eimeria tenella gene to assess the level of invasion and intracellular development.

-

Alternatively, for microscopic evaluation, fix and stain the infected monolayers and visually count the number of intracellular parasites or developing schizonts.

4. Data Analysis:

-

Calculate the percentage of inhibition of invasion and/or development for each compound concentration relative to a vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Mechanism of Action and Signaling Pathways

This compound, like other amicetin-related nucleoside antibiotics, is a potent inhibitor of protein synthesis.[1][2] Its mechanism of action involves targeting the peptidyl transferase center (PTC) of the ribosome, specifically the P-site.[6]

Ribosomal P-Site Inhibition

The cytosine moiety of this compound mimics the C75 of the 3'-CCA tail of the P-site tRNA, allowing it to bind to the highly conserved rRNA in this region.[6] This binding event physically obstructs the entry of the incoming aminoacyl-tRNA into the A-site and prevents the formation of the peptide bond, thereby halting protein elongation.

While the primary target is the ribosome, the downstream consequences of protein synthesis inhibition can trigger various cellular stress responses. However, specific signaling pathways directly modulated by this compound have not yet been fully elucidated.

Proposed Biosynthetic Pathway of the Amicetin Core

The biosynthesis of the amicetin core, which is closely related to this compound, has been studied.[2][11][12] Understanding this pathway can provide insights into the natural production of these antibiotics and may offer opportunities for biosynthetic engineering to produce novel analogues.

Caption: Proposed biosynthetic pathway of the amicetin core structure.

Experimental Workflow for In Vitro Anticoccidial Screening

The following diagram illustrates a typical workflow for the in vitro screening of this compound analogues for anticoccidial activity.

Caption: Experimental workflow for in vitro anticoccidial screening.

Future Directions

The development of this compound analogues and derivatives represents a promising avenue for the discovery of new anticoccidial and antibacterial agents. Future research should focus on:

-

Expansion of Analogue Libraries: The synthesis and biological evaluation of a broader range of analogues with modifications at the acyl side chain, the sugar moieties, and the nucleobase are needed to build a comprehensive SAR profile.

-

Elucidation of Resistance Mechanisms: Investigating the potential for resistance development to this compound and its analogues is crucial for their long-term therapeutic viability.

-

In Vivo Efficacy and Toxicology Studies: Promising lead compounds identified from in vitro screening will require thorough evaluation in animal models of coccidiosis and bacterial infections, as well as comprehensive toxicological profiling.

-

Detailed Mechanistic Studies: Further investigation into the specific interactions of this compound analogues with the ribosome and the downstream cellular consequences of protein synthesis inhibition will aid in the rational design of more potent and selective inhibitors.

This technical guide provides a current snapshot of the research landscape surrounding this compound and its analogues. As research in this area continues to evolve, new insights into the therapeutic potential of this fascinating class of nucleoside antibiotics are anticipated.

References

- 1. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

- 9. researchgate.net [researchgate.net]

- 10. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Cytosaminomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycins are a group of nucleoside antibiotics with notable anticoccidial and antibacterial activities. Their complex molecular architecture, featuring a unique disaccharide nucleoside core, has made them a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of Cytosaminomycin A, based on established synthetic strategies. The synthesis is modular, allowing for the potential generation of analogues for structure-activity relationship (SAR) studies, which is of significant interest in drug development. The key features of the synthesis include the stereoselective formation of the β-nucleoside linkage and the construction of the characteristic α-(1→4)-glycosidic bond.

Overall Synthetic Strategy

The total synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Glycosyl Donor and Acceptor: Preparation of the activated sugar moieties required for the formation of the disaccharide.

-

Disaccharide Assembly: The crucial coupling of the glycosyl donor and acceptor to form the characteristic α-(1→4)-linked disaccharide.

-

Nucleoside Formation and Final Modifications: Installation of the cytosine base and subsequent functional group manipulations to afford the final natural product. A key transformation in many reported syntheses is an intramolecular glycosylation to stereoselectively form the 2-deoxy-β-nucleoside.[1][2][3] More recent approaches have also utilized gold(I)-catalyzed N-glycosylation.[2][4]

Experimental Protocols

Protocol 1: Synthesis of the 2'-Deoxy-β-hexopyranosyl Nucleoside via Intramolecular Glycosylation

This protocol details a key step in the synthesis of the cytosaminomycin core, adapted from the work of Sugimura and Watanabe, which achieves the stereoselective formation of the β-anomer.[1]

Step 1: Preparation of the Intramolecular Glycosylation Substrate

-

Commercially available tri-O-acetyl-D-glucal is converted to phenyl 2-deoxy-1-thio-D-glucoside.

-

The acetyl groups are removed, followed by protection of the C4 and C6 hydroxyls as a p-methoxybenzylidene acetal.

-

The C3 hydroxyl is protected as a silyl ether.

-

Reductive cleavage of the p-methoxybenzylidene acetal yields the 4-O-p-methoxybenzyl (PMB) ether and a free C6 hydroxyl group.

-

The free C6 hydroxyl group is then coupled with 2-chloro-4-methoxypyrimidine to tether the pyrimidine base to the sugar moiety.

Step 2: Intramolecular Glycosylation

-

The thioglycoside from the previous step is activated, for instance with Me₂S(SMe)BF₄, to generate an oxocarbenium ion intermediate.

-

The tethered pyrimidine base intramolecularly attacks the anomeric center, leading to the formation of a cyclic pyrimidinium intermediate.

-

Hydrolysis of this intermediate with a solution of sodium hydroxide yields the desired 2-deoxy-β-hexopyranosyl nucleoside.

Protocol 2: Disaccharide Formation and Completion of the Synthesis

This section outlines the glycosylation to form the disaccharide and the final steps to yield this compound.

Step 1: Preparation of the Glycosyl Acceptor

-

The synthesized 2-deoxy-β-hexopyranosyl nucleoside is treated with iodine and triphenylphosphine in pyridine to introduce an iodo group.

-

The iodo group is subsequently reduced.

-

The 4'-O-PMB protecting group is removed using DDQ to reveal the free hydroxyl group, yielding the glycosyl acceptor.

Step 2: Glycosylation

-

The glycosyl acceptor is coupled with a suitable glycosyl donor, such as a glycosyl fluoride, in the presence of promoters like AgOTf and SnCl₂.[1] Alternative strategies may employ glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors.[4]

-

This step constructs the α-(1→4)-glycosidic linkage to form the disaccharide nucleoside core.

Step 3: Final Modifications

-

The protecting groups on the sugar moieties are removed.

-

The final side chain is installed via amidation to complete the synthesis of this compound. For this compound, this involves coupling with (E)-3-(methylthio)acrylic acid.[5]

Data Presentation

| Step | Reaction | Key Reagents | Yield (%) | Reference |

| 1 | Intramolecular Glycosylation | Me₂S(SMe)BF₄, NaOH | 74 | [1] |

| 2 | Glycosylation | Glycosyl fluoride, AgOTf, SnCl₂ | 16 | [1] |

Visualizations

Caption: Overall workflow for the total synthesis of this compound.

Caption: Key steps in the intramolecular glycosylation for β-nucleoside synthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytosaminomycin A: Application Notes and Protocols for Coccidiosis Treatment in Poultry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to intestinal lesions, poor nutrient absorption, reduced growth rates, and increased mortality. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces sp. KO-8119, has demonstrated potential as an anticoccidial agent.[1][2] This document provides detailed application notes and protocols based on the available in vitro data for researchers interested in the evaluation of this compound for the treatment of coccidiosis in poultry.

Disclaimer: The following protocols and application notes are based on published in vitro studies. To date, comprehensive in vivo efficacy and safety data for this compound in poultry have not been reported in the accessible scientific literature. The proposed in vivo protocol is a general template based on standard industry practices for evaluating anticoccidial drugs and should be adapted and validated accordingly.

Data Presentation

The anticoccidial activity of Cytosaminomycins has been evaluated in vitro against Eimeria tenella. The following table summarizes the minimum effective concentration (MEC) required to inhibit the development of mature schizonts and the cytotoxic concentrations of these compounds in primary chicken embryonic cells and BHK-21 cells.

| Compound | Minimum Effective Concentration (µg/mL) vs. E. tenella | Cytotoxicity (µg/mL) |

| Primary Chicken Embryonic Cells | Primary Chicken Embryonic Cells | |

| This compound | 0.3 - 0.6 | > 2.5 |

| Cytosaminomycin B | 0.3 - 0.6 | > 2.5 |

| Cytosaminomycin C | 0.3 - 0.6 | > 2.5 |

| Cytosaminomycin D | 2.5 | > 2.5 |

| BHK-21 Cells | BHK-21 Cells | |

| This compound | 0.3 - 0.6 | > 2.5 |

| Cytosaminomycin B | 0.3 - 0.6 | > 2.5 |

| Cytosaminomycin C | 0.3 - 0.6 | > 2.5 |

| Cytosaminomycin D | 2.5 | > 2.5 |

Experimental Protocols

In Vitro Efficacy of this compound against Eimeria tenella

This protocol is based on the methodology described by Haneda et al. (1994).[1][2]

1. Materials and Reagents:

-

This compound

-

Primary chicken embryonic cells or BHK-21 cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics

-

Eimeria tenella sporozoites

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

2. Experimental Procedure:

-

Cell Culture: Seed the 96-well plates with primary chicken embryonic cells or BHK-21 cells at a density that allows for the formation of a confluent monolayer within 24 hours.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium to achieve the desired final concentrations.

-

Infection: Once the cell monolayer is confluent, infect the cells with Eimeria tenella sporozoites.

-

Treatment: Immediately after infection, remove the medium and add the culture medium containing the different concentrations of this compound. Include appropriate controls (uninfected, untreated cells; infected, untreated cells).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for the development of schizonts.

-

Assessment of Efficacy: Using an inverted microscope, observe the development of mature schizonts in the infected, untreated control wells. The minimum effective concentration (MEC) of this compound is determined as the lowest concentration at which no mature schizonts are observed.

-

Cytotoxicity Assay: In parallel, treat uninfected cell monolayers with the same concentrations of this compound to determine the cytotoxic concentration, which is the concentration that causes visible damage to the host cells.

General In Vivo Anticoccidial Efficacy Study in Broiler Chickens (Template)

This is a generalized protocol and should be adapted for specific experimental needs.

1. Animals and Housing:

-

One-day-old broiler chicks, coccidia-free.

-

House birds in clean, disinfected pens with fresh litter. Provide ad libitum access to feed and water.

2. Experimental Design:

-

Randomly allocate birds to different treatment groups (e.g., n=10-20 birds per group).

-

Groups:

-

Group 1: Uninfected, untreated control.

-

Group 2: Infected, untreated control.

-

Group 3: Infected, treated with a reference anticoccidial drug.

-

Group 4 onwards: Infected, treated with different doses of this compound.

-

3. Experimental Procedure:

-

Acclimation: Allow birds to acclimate for a period of approximately 14 days.

-

Infection: At day 14, orally infect each bird in the infected groups with a known number of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima).

-

Treatment: Administer this compound in the feed or drinking water, starting 24 hours before infection and continuing for 7 days post-infection.

-

Data Collection (Day 6-7 post-infection):

-

Weight Gain: Record the body weight of each bird at the beginning and end of the treatment period.

-

Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

-

Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 0-4 scale).

-

Oocyst Shedding: Collect fecal samples from each pen and determine the number of oocysts per gram of feces (OPG).

-

4. Statistical Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Proposed Mechanism of Action and Signaling Pathway

As a nucleoside antibiotic, this compound is hypothesized to act as an antimetabolite, interfering with the synthesis of nucleic acids in Eimeria. The parasite's rapid replication within the host intestinal cells necessitates a high rate of DNA and RNA synthesis.

Proposed Pathway:

-

Uptake: this compound is taken up by the Eimeria parasite.

-

Metabolic Activation: Inside the parasite, it is likely phosphorylated by parasitic kinases to its active triphosphate form.

-

Inhibition of Nucleic Acid Synthesis: The activated form of this compound can then compete with natural nucleosides for incorporation into growing DNA and RNA chains by polymerases. This incorporation would lead to chain termination or the production of non-functional nucleic acids, ultimately halting parasite replication.

References